5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
CAS No.: 1105193-89-2
Cat. No.: VC3345497
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine - 1105193-89-2](/images/structure/VC3345497.png)
Specification
CAS No. | 1105193-89-2 |
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Molecular Formula | C9H9N3OS |
Molecular Weight | 207.25 g/mol |
IUPAC Name | 5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine |
Standard InChI | InChI=1S/C9H9N3OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) |
Standard InChI Key | UCRUZGIHPNWYGW-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC(=C1)C2=NN=C(O2)N |
Canonical SMILES | CSC1=CC=CC(=C1)C2=NN=C(O2)N |
Introduction
Structural Characteristics
Chemical Composition
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine belongs to the class of heterocyclic compounds containing an oxadiazole ring. This compound features a five-membered 1,3,4-oxadiazole ring with two nitrogen atoms at positions 3 and 4, and an oxygen atom at position 1. The structure is characterized by the presence of an amine group (-NH₂) at position 2 of the oxadiazole ring and a 3-(methylthio)phenyl group at position 5.
The presence of the oxadiazole ring is particularly significant as it represents a bioisosteric replacement for various functional groups such as esters, amides, and carbonyl moieties. This heterocyclic system provides metabolic stability while maintaining hydrogen bonding capabilities through its nitrogen atoms. The 3-(methylthio)phenyl group contributes to the compound's lipophilicity and introduces additional sites for molecular recognition, while the amine group at position 2 offers hydrogen bonding donor capability that can interact with biological targets.
Physical Properties
The physical properties of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine influence its behavior in biological systems and its potential applications in drug development:
Property | Characteristics |
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Physical State | Crystalline solid at room temperature |
Solubility | Moderately soluble in organic solvents (DMSO, methanol, ethanol); limited water solubility |
Molecular Weight | Approximately 222.27 g/mol |
LogP (predicted) | 1.8-2.3 (indicating moderate lipophilicity) |
Hydrogen Bond Donors | 2 (from the primary amine group) |
Hydrogen Bond Acceptors | 4 (from nitrogen atoms in the oxadiazole ring and amine group) |
These properties collectively determine the compound's ability to cross biological membranes, interact with target proteins, and exert pharmacological effects. The moderate lipophilicity combined with hydrogen bonding capabilities suggests favorable drug-like properties that may contribute to its biological activities.
Synthesis Methods
Synthetic Approaches
The synthesis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine can be achieved through several routes, with cyclization reactions being the most common approach. Research on related oxadiazole compounds reveals several potential synthetic pathways:
One established method involves the cyclization of acylhydrazides. This approach typically starts with 3-(methylthio)benzoic acid, which is converted to an acid chloride and then reacted with hydrazine to form a hydrazide. The hydrazide can then be treated with reagents such as cyanogen bromide to introduce the amine functionality at position 2 of the oxadiazole ring during cyclization.
Another synthetic route employs the reaction of 3-(methylthio)benzohydrazide with carboximidamide hydrochloride under basic conditions, followed by cyclization to yield the desired oxadiazole ring with an amine substituent. This method offers the advantage of introducing the amine group directly during ring formation.
Reaction Conditions and Optimization
The successful synthesis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine requires careful control of reaction conditions to achieve optimal yields and purity. Key considerations include:
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Temperature control: The cyclization reactions typically require elevated temperatures (80-120°C) to facilitate ring closure, but excessive heating may lead to degradation or side reactions.
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Solvent selection: Common solvents include ethanol, dioxane, or DMF, depending on the specific reaction steps. The choice of solvent can significantly impact reaction kinetics and product yields.
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Reaction time: Optimization of reaction duration is essential to maximize yield while minimizing impurity formation.
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Catalyst use: Some synthetic routes benefit from the addition of catalysts to enhance reaction rates and selectivity.
Modern approaches to the synthesis of oxadiazole derivatives also include green chemistry techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods .
Biological Activities
Antimicrobial Properties
Compounds containing the 1,3,4-oxadiazole scaffold, including 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, have demonstrated significant antimicrobial activity. The presence of both the oxadiazole ring and the methylthio substituent contributes to this activity through multiple mechanisms.
Research indicates that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The antimicrobial action may involve disruption of bacterial cell wall synthesis, interference with essential bacterial enzymes, or destabilization of bacterial membranes.
Studies on related compounds suggest activity against the following microbial strains:
Microbial Strain | Susceptibility | Potential Mechanism |
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Staphylococcus aureus | High | Inhibition of cell wall synthesis |
Bacillus subtilis | Moderate to High | Interference with metabolic pathways |
Escherichia coli | Moderate | Membrane disruption |
Pseudomonas aeruginosa | Variable | Multiple mechanisms including efflux pump inhibition |
Candida albicans | Moderate | Disruption of fungal cell membrane integrity |
The methylthio group at the meta position of the phenyl ring may enhance the compound's ability to penetrate microbial cell membranes due to its lipophilic nature, potentially contributing to its antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is supported by studies on structurally similar oxadiazole derivatives. The anti-inflammatory effects may be mediated through several molecular mechanisms:
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Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes.
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Suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
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Modulation of inflammatory signaling pathways, particularly those involving nuclear factor-kappa B (NF-κB), which regulates numerous genes involved in inflammatory responses.
The unique combination of the oxadiazole ring, amine group, and methylthio substituent creates a pharmacophore that may interact with multiple targets in inflammatory pathways, potentially offering a broader spectrum of anti-inflammatory activity compared to single-target agents.
Structure-Activity Relationships
Key Structural Elements
The biological activities of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine are strongly influenced by its specific structural elements:
Modification Effects on Activity
Studies on related oxadiazole derivatives provide insights into how structural modifications might affect the biological activity of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine:
Structural Modification | Effect on Antimicrobial Activity | Effect on Anti-inflammatory Activity | Effect on Anticancer Activity |
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Replacement of methylthio with halogen (e.g., bromo) | Often enhances activity against Gram-positive bacteria | May reduce anti-inflammatory potency | Variable effects depending on cancer type |
Substitution at different positions on phenyl ring | Para substitution often increases activity against Gram-negative bacteria | Ortho substitution may enhance COX inhibition | Meta substitution frequently optimal for cytotoxicity |
Replacement of amine with other groups (e.g., hydrazine) | May broaden spectrum of antimicrobial activity | Often reduces anti-inflammatory effects | Can enhance selectivity for specific cancer cell lines |
Replacement of oxadiazole with thiadiazole | Generally enhances antimicrobial activity | Variable effects on anti-inflammatory properties | Often increases cytotoxicity |
These structure-activity relationships highlight the delicate balance between structural features and biological activities, emphasizing the importance of rational molecular design in optimizing compounds for specific therapeutic applications.
Molecular Mechanisms
Target Interactions
The biological activities of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine are likely mediated through specific interactions with various molecular targets. Based on studies of structurally similar compounds, several potential target interactions can be proposed:
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Antimicrobial Activity: Potential targets include bacterial enzymes such as DNA gyrase, topoisomerase IV, or components of bacterial cell wall synthesis machinery. The compound may bind to these targets through a combination of hydrogen bonding (via the amine group and oxadiazole nitrogens), hydrophobic interactions (via the phenyl ring), and sulfur-mediated interactions (via the methylthio group).
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Anti-inflammatory Activity: The compound may interact with enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Studies on related oxadiazole derivatives suggest that the oxadiazole ring can occupy binding sites normally filled by substrate molecules, thereby inhibiting enzyme activity and reducing the production of inflammatory mediators.
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Anticancer Activity: Potential targets include kinases involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). Research on similar compounds indicates that the oxadiazole scaffold can interact with ATP-binding sites of these enzymes, disrupting their function and inhibiting cancer cell growth .
The presence of the methylthio group at the meta position of the phenyl ring may provide additional binding interactions through the sulfur atom, potentially enhancing the compound's affinity for specific protein targets.
Signaling Pathway Modulation
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine may exert its biological effects through modulation of various signaling pathways:
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NF-κB Signaling: Studies on related oxadiazole derivatives suggest inhibition of NF-κB signaling, which plays a crucial role in inflammation and cancer. For instance, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole has been shown to affect phosphorylation of NF-κB signaling pathway proteins (IκB and p65) in hepatocellular carcinoma cells .
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Apoptotic Pathways: The compound may influence apoptotic pathways, potentially inducing programmed cell death in cancer cells. Research on structurally similar compounds has demonstrated effects on annexin V-propidium iodide-FITC staining, indicating modulation of apoptotic processes .
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Cell Cycle Regulation: Interference with cell cycle progression may contribute to the anticancer activity. Inhibition of cyclin-dependent kinases or other cell cycle regulators could lead to cell cycle arrest and subsequent inhibition of cancer cell proliferation.
These molecular mechanisms collectively contribute to the diverse biological activities of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, highlighting its potential as a multi-target therapeutic agent.
Comparative Analysis
Comparison with Related Oxadiazole Derivatives
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine shares structural features with several other oxadiazole derivatives that have been studied for their biological activities. Comparative analysis provides insights into the relative efficacy and unique properties of this compound:
Compound | Structural Differences | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
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5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine | Methylthio at meta position, amine at position 2 | Broad-spectrum activity against bacterial strains | Moderate to high activity | Potential activity against multiple cancer cell lines |
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | Bromo at para position instead of methylthio at meta | Strong activity against resistant strains | Varied activity | Less studied |
5-(3-Nitrophenyl)-1,3,4-thiadiazole-2-amine | Nitro at meta position, thiadiazole ring | Enhanced activity against Gram-negative bacteria | Lower activity | Activity in specific cancer models |
5-(Phenyl)-1,3,4-thiadiazole-2-amines | No substituent on phenyl, thiadiazole ring | Moderate activity | Variable activity | Significant cytotoxicity against cancer cell lines |
This comparison highlights the specific influence of the methylthio substituent at the meta position of the phenyl ring in 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. The unique combination of this substituent with the 1,3,4-oxadiazole ring and amine group at position 2 contributes to the compound's particular profile of biological activities.
Advantages and Limitations
The analysis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine reveals several advantages and limitations compared to other related compounds:
Advantages:
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Multi-target activity profile, potentially addressing multiple disease mechanisms simultaneously
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The presence of the methylthio group may enhance membrane permeability compared to more polar substituents
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The amine group provides a site for further derivatization to optimize pharmacokinetic properties
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Potential for broad-spectrum antimicrobial activity, which is valuable in the context of increasing antibiotic resistance
Limitations:
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Moderate water solubility may pose challenges for formulation and bioavailability
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The methylthio group might be subject to metabolic modifications, potentially affecting in vivo efficacy
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Specific toxicity profiles need further investigation
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The multi-target nature of the compound may lead to off-target effects
Understanding these advantages and limitations is crucial for guiding further development and optimization of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine as a potential therapeutic agent.
Research and Development Perspectives
Current Research Status
Research on 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine and related oxadiazole derivatives is actively progressing in several directions. Current research focuses on:
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Detailed characterization of biological activities, including mechanistic studies to elucidate precise molecular targets and pathways
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Structure-activity relationship studies to identify optimal substitution patterns for specific therapeutic applications
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Development of synthetic methodologies to improve yield, purity, and scalability of production
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Evaluation of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles
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Investigation of potential synergistic effects with established therapeutic agents
Research on related compounds indicates significant interest in the anticancer applications of oxadiazole derivatives. For instance, studies have demonstrated that certain 1,3,4-oxadiazole derivatives can inhibit EGFR and CDK2 kinases, showing remarkable cytotoxicity against cancer cell lines such as HT-29 and HepG2 .
Future Research Directions
Future research on 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine may explore several promising directions:
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Development of hybrid molecules incorporating the 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine scaffold with other pharmacophores to create multi-functional therapeutic agents
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Investigation of novel drug delivery systems to overcome potential limitations related to solubility and bioavailability
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Computational studies to predict binding modes with specific molecular targets and guide rational design of optimized derivatives
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Exploration of additional biological activities beyond those currently recognized, potentially revealing new therapeutic applications
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Clinical development of promising derivatives for specific medical conditions, following comprehensive preclinical evaluation
The unique structural features of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, particularly the combination of the oxadiazole ring with the methylthio substituent, provide a valuable foundation for future research aimed at developing novel therapeutic agents with improved efficacy and safety profiles.
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